molecular formula C14H19FN2O2 B13256581 tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Cat. No.: B13256581
M. Wt: 266.31 g/mol
InChI Key: LVVMIBMOSXESDC-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a fluorinated tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at the 5-position and a fluorine atom at the 6-position of the isoquinoline scaffold. Its molecular formula is C₁₄H₁₉FN₂O₂, with a molecular weight of 266.31 g/mol . This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline core, which is frequently employed in drug discovery for its bioisosteric properties and ability to interact with biological targets such as enzymes and receptors. The fluorine substitution enhances metabolic stability and modulates electronic properties, while the tert-butyl carbamate group provides steric bulk and protection for reactive amine functionalities during synthetic processes.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

tert-butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18)

InChI Key

LVVMIBMOSXESDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group

Chemical Reactions Analysis

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

2.1.1. tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
  • CAS No.: 2059945-04-7
  • Molecular Formula : C₁₄H₁₉ClN₂O₂
  • Molecular Weight : 282.77 g/mol
  • Key Differences :
    • Substitution of chlorine at position 6 instead of fluorine.
    • Higher molecular weight due to chlorine’s larger atomic mass.
    • Chlorine’s increased lipophilicity may enhance membrane permeability but could reduce metabolic stability compared to fluorine .
2.1.2. tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate
  • CAS No.: 2060060-42-4
  • Molecular Formula : C₁₄H₁₉FN₂O₂
  • Molecular Weight : 266.31 g/mol
  • Key Differences :
    • Fluorine at position 8 instead of 5, altering the spatial orientation of the substituent.
    • Positional isomerism may lead to distinct biological activity due to differences in binding interactions with target proteins .

Core Structure Variants

2.2.1. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • CAS No.: 1799420-92-0
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences: Pyrimidine core instead of tetrahydroisoquinoline. Additional hydroxyl and methyl groups, which may influence solubility and hydrogen-bonding capacity. Lower molecular weight and altered pharmacophore profile compared to tetrahydroisoquinoline derivatives .

Carbamate Derivatives with Cyclic Amines

2.3.1. tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
  • CAS No.: 1330069-67-4
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • Key Differences: Cyclopentane scaffold instead of tetrahydroisoquinoline.
2.3.2. tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate
  • CAS No.: 473839-06-4
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • Key Differences :
    • Piperidine core with a methyl group at position 3.
    • Lack of aromaticity reduces π-π stacking interactions, which are critical for binding to certain receptors .

Research Implications

  • Halogen Effects : Fluorine’s electronegativity and small size optimize electronic and steric properties for target binding, whereas chlorine may enhance lipophilicity at the cost of metabolic stability .
  • Positional Isomerism: The 5- vs. 8-fluoro substitution in tetrahydroisoquinoline derivatives could lead to divergent biological activities, necessitating crystallographic studies (e.g., SHELX , ORTEP ) to resolve conformational differences.
  • Core Structure Flexibility : Pyrimidine and piperidine analogs highlight the trade-offs between aromaticity, solubility, and synthetic complexity .

Biological Activity

tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorine atom in the tetrahydroisoquinoline moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C14H19FN2O2
  • Molecular Weight : 266.31 g/mol
  • CAS Number : 2059936-53-5

The compound's structure includes a tert-butyl group and a fluorinated tetrahydroisoquinoline, which are key to its biological activity. The fluorine substitution can influence the compound's interaction with biological targets and its overall pharmacokinetic profile.

Biological Activity

Research has demonstrated that compounds derived from tetrahydroisoquinolines exhibit a range of biological activities, including:

  • Antidepressant Effects : Tetrahydroisoquinoline derivatives have been studied for their potential antidepressant properties. For instance, studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
  • Antinociceptive Activity : Some derivatives have shown promise in pain relief by interacting with opioid receptors and other pain pathways. This suggests potential applications in pain management therapies.
  • Antitumor Activity : There is emerging evidence that certain tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. This activity may be attributed to their ability to induce apoptosis and inhibit cell proliferation.
  • Neuroprotective Effects : The neuroprotective properties of these compounds have been explored, particularly in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural factors:

Structural FeatureEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and receptor binding affinity
Tert-butyl GroupEnhances stability and solubility
Position of Functional GroupsAffects interaction with biological targets

Case Studies

Several studies have investigated the effects of similar compounds:

  • Study on Antidepressant Activity : A derivative with a similar structure was tested in animal models and showed significant improvement in depressive-like behaviors compared to control groups . The mechanism involved modulation of serotonin receptors.
  • Antinociceptive Study : Another study highlighted the antinociceptive properties of a related compound in a formalin-induced pain model in mice, demonstrating a dose-dependent reduction in pain response .

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